molecular formula C17H28O2 B1594013 Prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one CAS No. 68611-23-4

Prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one

Cat. No.: B1594013
CAS No.: 68611-23-4
M. Wt: 264.4 g/mol
InChI Key: BKHCAESJENSNLE-UHFFFAOYSA-N
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Description

Prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its distinct molecular arrangement, which includes a pentanone backbone and a cyclohexenyl group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one typically involves the reaction of 3-pentanone with 2-propyn-1-ol in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product formation. The process may also involve purification steps to isolate the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different ketones or alcohols, while reduction can lead to the formation of hydrocarbons or other reduced species.

Scientific Research Applications

Prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclohexenyl group and the pentanone backbone play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pentanone, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
  • 2-Propyn-1-ol derivatives
  • Cyclohexenyl ketones

Uniqueness

What sets Prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one apart from similar compounds is its unique combination of functional groups and its reactivity profile. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

68611-23-4

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one

InChI

InChI=1S/C14H24O.C3H4O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4;1-2-3-4/h7,13H,5-6,8-10H2,1-4H3;1,4H,3H2

InChI Key

BKHCAESJENSNLE-UHFFFAOYSA-N

SMILES

CCC(=O)CCC1C(=CCCC1(C)C)C.C#CCO

Canonical SMILES

CCC(=O)CCC1C(=CCCC1(C)C)C.C#CCO

68611-23-4

Origin of Product

United States

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